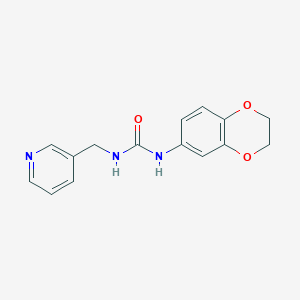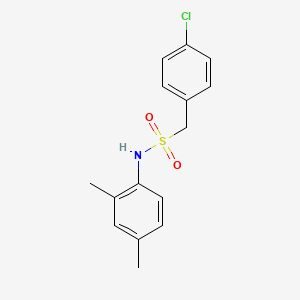
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-pyridinylmethyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-pyridinylmethyl)urea, also known as BPU, is a synthetic compound that has shown potential as an anticancer agent. BPU belongs to the class of compounds known as benzodioxinone ureas, which have been shown to have antitumor activity. The synthesis, mechanism of action, and biochemical and physiological effects of BPU have been extensively studied in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-pyridinylmethyl)urea is not fully understood, but it is believed to involve the inhibition of several cellular pathways that are critical for cancer cell survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of several signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to the death of these cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-pyridinylmethyl)urea in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. This compound has also been shown to be effective in animal models of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-pyridinylmethyl)urea. One direction is to further elucidate the mechanism of action of this compound, including its effects on cellular pathways involved in cancer cell survival. Another direction is to investigate the potential of this compound in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(17-10-11-2-1-5-16-9-11)18-12-3-4-13-14(8-12)21-7-6-20-13/h1-5,8-9H,6-7,10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKVZUYIDSDJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4851485.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)
![ethyl 4-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4851490.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4851512.png)
![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)
![1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4851518.png)
